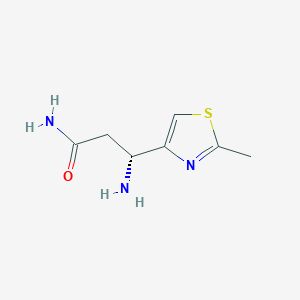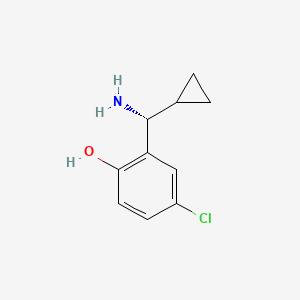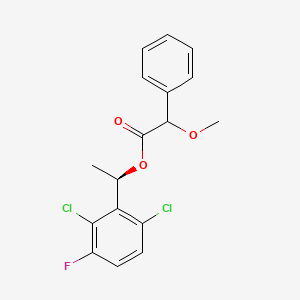
(R)-1-(2,6-Dichloro-3-fluorophenyl)ethyl 2-methoxy-2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2,6-Dichloro-3-fluorophenyl)ethyl 2-methoxy-2-phenylacetate is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a complex structure with multiple functional groups, including dichloro, fluoro, methoxy, and phenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,6-Dichloro-3-fluorophenyl)ethyl 2-methoxy-2-phenylacetate typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the chiral center: This can be achieved through asymmetric synthesis or chiral resolution techniques.
Introduction of the dichloro and fluoro groups: These groups can be introduced through halogenation reactions using reagents such as chlorine and fluorine sources.
Esterification: The final step involves the esterification of the intermediate compound with 2-methoxy-2-phenylacetic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-1-(2,6-Dichloro-3-fluorophenyl)ethyl 2-methoxy-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The halogen groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, ®-1-(2,6-Dichloro-3-fluorophenyl)ethyl 2-methoxy-2-phenylacetate can be used as a building block for the synthesis of more complex molecules.
Biology
Medicine
It can be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ®-1-(2,6-Dichloro-3-fluorophenyl)ethyl 2-methoxy-2-phenylacetate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(2,6-Dichlorophenyl)ethyl 2-methoxy-2-phenylacetate
- ®-1-(3-Fluorophenyl)ethyl 2-methoxy-2-phenylacetate
- ®-1-(2,6-Dichloro-3-fluorophenyl)ethyl 2-hydroxy-2-phenylacetate
Uniqueness
The presence of both dichloro and fluoro groups in ®-1-(2,6-Dichloro-3-fluorophenyl)ethyl 2-methoxy-2-phenylacetate makes it unique compared to similar compounds. These groups can significantly influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C17H15Cl2FO3 |
|---|---|
Molecular Weight |
357.2 g/mol |
IUPAC Name |
[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethyl] 2-methoxy-2-phenylacetate |
InChI |
InChI=1S/C17H15Cl2FO3/c1-10(14-12(18)8-9-13(20)15(14)19)23-17(21)16(22-2)11-6-4-3-5-7-11/h3-10,16H,1-2H3/t10-,16?/m1/s1 |
InChI Key |
XTXQOWSDPSTSTO-HQNRFAHOSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC(=O)C(C2=CC=CC=C2)OC |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC(=O)C(C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


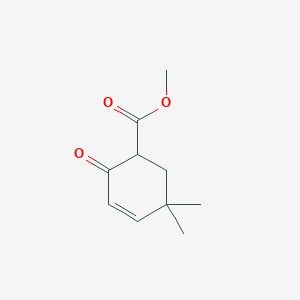
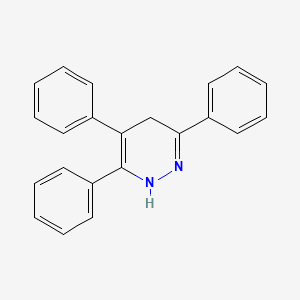
![3-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-Dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-5-thioxo-5,6-dihydro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B13091971.png)
![3-Iodo-6-methoxy-2-phenylimidazo[1,2-A]pyridine](/img/structure/B13091972.png)
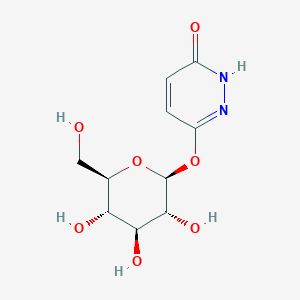

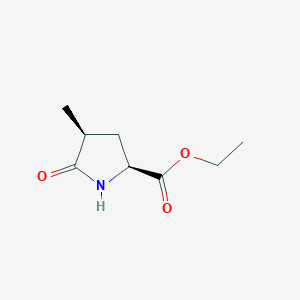
![Octahydro-1H-pyrano[4,3-c]pyridine](/img/structure/B13091990.png)
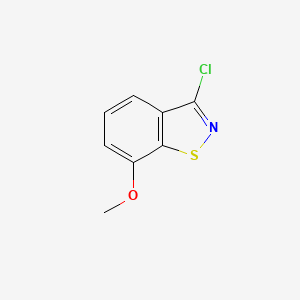
![6-[4-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B13092006.png)
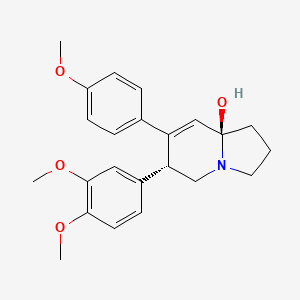
![7-Bromo-2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13092027.png)
